molecular formula C5H11ClFNO B2509668 3-Fluoropiperidin-4-ol hydrochloride CAS No. 1356339-27-9

3-Fluoropiperidin-4-ol hydrochloride

Cat. No.: B2509668
CAS No.: 1356339-27-9
M. Wt: 155.6
InChI Key: VGRYZBPWUNRGDD-UHFFFAOYSA-N
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Description

Significance of Fluorine in Heterocyclic Systems for Advanced Research

The introduction of fluorine into heterocyclic systems is a widely used strategy in drug discovery to enhance a molecule's pharmacological profile. tandfonline.commdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to fine-tune a compound's physicochemical and pharmacokinetic characteristics. tandfonline.comtandfonline.comresearchgate.net

A primary advantage of fluorination is the enhancement of metabolic stability. mdpi.commdpi.com Many drug candidates are metabolized via oxidation by cytochrome P450 enzymes; introducing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com Furthermore, selective fluorination can significantly alter a molecule's properties such as lipophilicity, membrane permeability, and the acidity or basicity (pKa) of nearby functional groups. mdpi.comresearchgate.net These modifications can lead to improved absorption, distribution, and receptor-binding affinity. mdpi.combenthamscience.com The substitution of hydrogen with fluorine causes minimal steric perturbation due to their comparable atomic radii (van der Waals radius of 1.20 Å for H vs. 1.47 Å for F). tandfonline.comresearchgate.net

Beyond therapeutics, the fluorine-18 (B77423) (¹⁸F) isotope is of paramount importance in the medical imaging technique known as Positron Emission Tomography (PET). tandfonline.comnih.gov The use of ¹⁸F-labeled molecules allows for non-invasive study of biochemical processes and drug pharmacokinetics in living subjects. tandfonline.com

Table 1: Physicochemical and Pharmacokinetic Effects of Fluorine Substitution in Heterocyclic Systems

Property Affected Consequence of Fluorination Scientific Rationale
Metabolic Stability Increased The high strength of the C-F bond makes it resistant to enzymatic cleavage, blocking metabolic oxidation. tandfonline.commdpi.com
Binding Affinity Often Enhanced Fluorine can engage in favorable electrostatic and hydrogen-bond interactions with protein receptors without adding significant steric bulk. benthamscience.com
Lipophilicity Modulated Fluorination generally increases lipophilicity, which can improve membrane permeability and passage across the blood-brain barrier. researchgate.netbenthamscience.com
Acidity/Basicity (pKa) Altered The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic amines, affecting ionization state and solubility. mdpi.comresearchgate.net

| Molecular Conformation | Influenced | Fluorine can exert a conformation bias through stereoelectronic effects, locking the molecule into a more bioactive shape. researchgate.net |

Overview of 3-Fluoropiperidin-4-ol (B3394453) Hydrochloride in Synthetic Organic Chemistry

3-Fluoropiperidin-4-ol hydrochloride is a specialized chemical building block valued in medicinal chemistry for its utility in constructing more complex pharmaceutical agents. nih.gov Its structure features the robust piperidine (B6355638) core, functionalized with a fluorine atom at the 3-position and a hydroxyl group at the 4-position. This specific arrangement of functional groups makes it a prized intermediate for creating novel therapeutics, particularly in the area of neurological disorders.

The compound is typically supplied as a hydrochloride salt, a common practice in pharmaceutical chemistry to improve the stability and aqueous solubility of amine-containing molecules. The stereochemistry of the fluorine and hydroxyl groups is critical to its application, with specific isomers, such as the cis and trans configurations, offering different three-dimensional shapes for targeted drug design. nih.gov Enantioselective synthesis methods have been developed to produce specific, enantiopure isomers of the parent compound, which are essential for developing stereospecific drugs. nih.gov

Table 2: Chemical Properties of this compound and Related Structures

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
3-Fluoropiperidin-4-ol C₅H₁₀FNO 119.14 1524707-65-0
(3R,4S)-3-Fluoropiperidin-4-ol hydrochloride C₅H₁₁ClFNO 155.60 955028-89-4 sobekbio.com
(3S,4R)-4-Fluoropiperidin-3-ol hydrochloride C₅H₁₁ClFNO 155.60 2055114-57-1 chemscene.com

Historical Context of Piperidine and Fluoropiperidine Synthesis Methodologies

The history of piperidine chemistry dates back to the mid-19th century. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom obtained it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The foundational method for industrial-scale synthesis, which remains in use today, is the hydrogenation of pyridine (B92270) over a metal catalyst. wikipedia.orgdtic.mil Early methods also included the reduction of pyridine using sodium in ethanol, a variation of the Birch reduction. wikipedia.org

The synthesis of fluorinated piperidines is a more recent development, driven by the demands of the pharmaceutical industry for compounds with improved drug-like properties. tandfonline.com Early approaches were often cumbersome and lacked stereocontrol. However, the late 20th and early 21st centuries have seen a rapid evolution in synthetic organic chemistry, providing sophisticated tools for the precise installation of fluorine atoms onto the piperidine scaffold.

Modern synthetic strategies have shifted towards highly selective and efficient methods. nih.gov These include:

Asymmetric Hydrogenation: Chiral catalysts are used to hydrogenate fluorinated pyridine or enamine precursors to yield specific stereoisomers of fluoropiperidines. scientificupdate.com

Enzymatic Reactions: Biocatalysis, such as the use of transaminases, allows for the highly selective conversion of fluorinated ketones into chiral fluoroamines. scientificupdate.com

Dearomatization-Hydrogenation (DAH): A one-pot process where a fluoropyridine precursor is first dearomatized and then hydrogenated using a rhodium catalyst to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

Photoredox Catalysis: This emerging technique enables decarboxylative fluorination under mild conditions, offering a safe and effective way to install fluorine. acs.org

Electrophilic Fluorination: Reagents such as Selectfluor are used to add a fluorine atom to an electron-rich precursor, often a silyl (B83357) enol ether derived from a piperidone. scientificupdate.com

These advanced methodologies provide chemists with precise control over the final molecular architecture, enabling the synthesis of highly valuable and complex fluoropiperidine building blocks like 3-Fluoropiperidin-4-ol for advanced research. nih.govnih.gov

Table 3: Evolution of Synthetic Methodologies for Piperidine and Fluoropiperidine Rings

Era Key Methodologies Description
19th Century Isolation from Natural Products, Reduction of Pyridine Piperidine was first obtained from piperine. Early syntheses focused on the chemical reduction of pyridine using reagents like sodium in ethanol. wikipedia.org
Early-Mid 20th Century Catalytic Hydrogenation of Pyridine Development of industrial processes using metal catalysts (e.g., Nickel, Molybdenum disulfide) to hydrogenate pyridine under high pressure and temperature. wikipedia.orgdtic.mil
Late 20th Century Functionalization and Electrophilic Fluorination Emergence of methods to create fluorinated precursors, such as the electrophilic fluorination of piperidone derivatives to introduce the C-F bond. scientificupdate.com

| 21st Century | Asymmetric and Catalytic Methods | Widespread adoption of stereoselective techniques, including asymmetric hydrogenation, biocatalytic desymmetrization, and dearomatization-hydrogenation processes for precise stereocontrol. nih.govscientificupdate.comacs.org |

Properties

IUPAC Name

3-fluoropiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYZBPWUNRGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Fluoropiperidin 4 Ol Hydrochloride and Its Derivatives

Established Synthetic Routes to 3-Fluoropiperidin-4-ol (B3394453) Hydrochloride

The established routes to 3-Fluoropiperidin-4-ol hydrochloride typically involve a sequence of reactions designed to construct the piperidine (B6355638) ring and introduce the desired functional groups with correct stereochemistry.

The synthesis of this compound is generally achieved through multi-step synthetic sequences. researchgate.netsyrris.jp A common approach begins with a protected piperidinone precursor, such as 1-Boc-4-piperidinone. This precursor undergoes an α-fluorination to yield an intermediate like 3-Fluoropiperidin-4-one hydrochloride. rlavie.com This fluorinated ketone is then subjected to a reduction reaction, which converts the ketone group into a hydroxyl group, forming the 3-fluoropiperidin-4-ol scaffold. The final steps typically involve the removal of any protecting groups and the formation of the hydrochloride salt. acs.org This multi-step approach allows for the controlled introduction of functional groups and the establishment of the required stereocenters. researchgate.net

Nucleophilic substitution is a fundamental transformation in the synthesis and functionalization of piperidine derivatives. consensus.app In the context of creating complex piperidines, a common strategy involves preparing a piperidine ring with a suitable leaving group, such as a mesylate or tosylate. This intermediate can then react with various nucleophiles to introduce desired substituents. For instance, a hydroxyl group on the piperidine ring can be converted to a mesylate, which is subsequently displaced by a nucleophile like an amine to form a new carbon-nitrogen bond. nih.gov While the key fluorination step in the synthesis of 3-Fluoropiperidin-4-ol is often an electrophilic process, subsequent modifications of the scaffold can rely on nucleophilic substitution reactions to build more complex derivatives.

The final step in the preparation of this compound is the formation of the salt. This is a standard and crucial procedure for amine-containing compounds in medicinal chemistry, as it often improves stability, crystallinity, and aqueous solubility. The protocol typically involves dissolving the free base form of 3-Fluoropiperidin-4-ol in a suitable organic solvent, such as dioxane, diethyl ether, or isopropanol. google.com A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added, leading to the precipitation of the hydrochloride salt. The resulting solid can then be isolated by filtration, washed, and dried to yield the final product. nih.govchemscene.comamadischem.com

Enantioselective and Diastereoselective Synthesis of 3-Fluoropiperidin-4-ol and its Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective and diastereoselective methods for the synthesis of 3-Fluoropiperidin-4-ol stereoisomers is of paramount importance.

Asymmetric catalysis provides an efficient pathway to enantiomerically enriched compounds from prochiral starting materials. rsc.orgsnnu.edu.cnlabinsights.nl The first enantioselective synthesis of cis-3-fluoropiperidin-4-ol (B2384693) was developed using an asymmetric fluorination of a protected piperidinone. acs.orgnih.gov This key step establishes the chirality at the fluorine-bearing carbon center. Subsequent reduction of the ketone typically proceeds with high diastereoselectivity to yield the cis-alcohol, which can then be crystallized to achieve high enantiopurity. acs.orgacs.org This approach allows for the preparation of either enantiomer of the target compound by selecting the appropriate chiral catalyst. acs.org

The enantioselective fluorination of piperidinones has been successfully achieved using organocatalysis, particularly with catalysts derived from Cinchona alkaloids. acs.orgnih.gov These naturally occurring, chiral molecules are privileged scaffolds in asymmetric catalysis. wiley-vch.denih.gov In the synthesis of chiral 3-Fluoropiperidin-4-ol, a modified Cinchona alkaloid catalyst was employed to facilitate the reaction between a protected piperidinone and an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). acs.orgnitech.ac.jp

Research has shown that the pseudoenantiomeric forms of the catalysts, derived from quinidine (B1679956) and quinine, can produce the corresponding enantiomers of the fluorinated product. acs.org For example, a catalyst derived from quinidine yielded the (3R,4S)-fluoropiperidinol, while the catalyst from the pseudoenantiomeric dihydroquinine produced the (3S,4R)-fluoropiperidinol. acs.org Further studies demonstrated that simpler, commercially available primary amines, like α-methylbenzylamine, could also catalyze the reaction with comparable levels of enantioselectivity, offering a more accessible alternative to the modified alkaloid catalyst. acs.orgacs.org

The table below summarizes the results from a screen of various catalysts for the enantioselective fluorination of 1-Boc-4-piperidinone, highlighting the effectiveness of Cinchona alkaloid derivatives and other primary amines in inducing chirality. acs.org

CatalystEnantiomeric Excess (ee) of (3R,4S)-product (%)
Modified Quinidine Alkaloid91
9-epi-aminoquinine89
Modified Dihydroquinine Alkaloid (pseudoenantiomer)70 (for 3S,4R)
(R)-α-methylbenzylamine89
(S)-α-methylbenzylamine87 (for 3S,4R)
Quinine21
Quinidine20

This table is based on data presented in the referenced study and illustrates the varying levels of enantioselectivity achieved with different catalysts. acs.org

Asymmetric Catalytic Methodologies for Chiral Fluoropiperidinols

Chiral Primary Amine Catalysis in Enantioselective Fluorination

The enantioselective synthesis of key intermediates for 3-Fluoropiperidin-4-ol, such as cis-1-Boc-3-fluoropiperidin-4-ol, has been successfully achieved through organocatalytic methods. One notable approach utilizes a modified cinchona alkaloid catalyst to facilitate the enantioselective fluorination of a piperidinone precursor. figshare.com This method has proven effective in establishing the desired stereochemistry at the fluorine-bearing carbon.

Further investigations into this reaction have demonstrated that commercially available primary amines, for instance, α-methylbenzylamine, can substitute the more complex cinchona alkaloid catalyst and still afford comparable levels of enantioselectivity. figshare.com The resulting fluorinated piperidinols can often be purified to enantiopure form through crystallization, highlighting the practical utility of this catalytic strategy in accessing enantiomerically pure building blocks for medicinal chemistry. figshare.com

Dynamic Kinetic Resolution Approaches for Stereocontrol

Dynamic kinetic resolution (DKR) presents a powerful strategy for the stereoselective synthesis of 3-Fluoropiperidin-4-ol derivatives from racemic precursors. A notable application of this is the Noyori-type asymmetric hydrogenation of racemic 1-Boc-3-fluoropiperidin-4-one. This process, under DKR conditions, can yield a single cis enantiomer with high diastereoselectivity and enantioselectivity.

This approach is particularly advantageous as it allows for the theoretical conversion of 100% of the racemic starting material into a single, desired stereoisomer. The efficiency of this method enables the production of medicinally relevant building blocks on a multi-gram scale. For instance, a single enantiomer of a 3-fluoropiperidin-4-ol precursor has been obtained in a 60% yield after crystallization, demonstrating the scalability of this synthetic route.

Asymmetric Hydrogenation of Fluorinated Piperidinones

The asymmetric hydrogenation of fluorinated piperidinone precursors is a critical step in several synthetic routes to chiral 3-fluoropiperidin-4-ol. This transformation allows for the stereocontrolled reduction of a ketone to a secondary alcohol, establishing the relative and absolute stereochemistry of the final product.

One approach involves the asymmetric hydrogenation of a piperidinone that proceeds with concomitant dynamic kinetic resolution. This highly selective transformation can afford the desired amino alcohol precursor in an enantiomerically pure form, which can then be further processed to yield the target compound. The success of this strategy often relies on the careful selection of the catalyst and reaction conditions to achieve high levels of both diastereoselectivity and enantioselectivity.

Enzymatic Desymmetrization in Fluorinated Heterocycle Construction

Biocatalytic methods, particularly enzymatic desymmetrization, offer a highly selective and environmentally benign approach to the synthesis of chiral fluorinated piperidines. This strategy involves the use of enzymes to selectively transform one of two prochiral groups in a symmetrical substrate, thereby creating a chiral molecule.

A notable application of this methodology is the synthesis of enantiopure fluoropiperidines through the biocatalytic desymmetrization of a meso-piperidine-3,5-dicarboxylate derivative. researchgate.net This key step, often employing lipases or esterases, can furnish a C1-symmetric piperidine-3,5-dicarboxylic acid monoester with high enantiomeric excess. scientificupdate.com Subsequent chemical transformations can then convert this chiral intermediate into the desired fluorinated piperidine target. This chemo-enzymatic approach allows for the large-scale production of single-isomer fluorinated piperidine carboxylic acids, which are valuable building blocks in medicinal chemistry. researchgate.net

Novel Annulation and Cascade Reaction Strategies

Palladium-Catalyzed [4+2] Annulation for Fluorinated N-Heterocycles

Palladium-catalyzed [4+2] annulation reactions have emerged as a powerful and efficient method for the construction of fluorinated N-heterocycles, including the 3-fluoropiperidine (B1141850) scaffold. This strategy allows for the rapid assembly of the piperidine core from readily available starting materials. scientificupdate.com The modular nature of this approach enables the synthesis of a diverse range of functionalized 3-fluoropiperidines. scientificupdate.com

This methodology can be designed to proceed with high diastereocontrol, providing access to specific stereoisomers of the fluorinated piperidine products. The resulting compounds are often armed with rich functionality, allowing for subsequent chemoselective derivatization. scientificupdate.com This makes the palladium-catalyzed [4+2] annulation a valuable tool for discovery chemistry, providing access to novel building blocks for the development of new bioactive molecules. rsc.org

Cascade Reaction Sequences in Fluoropiperidine Formation

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, provide an efficient and atom-economical route to complex molecules like fluoropiperidines. A palladium-catalyzed allylation-condensation sequence has been reported for the synthesis of functionalized 3-fluoropiperidine derivatives. This approach offers a streamlined pathway to these valuable heterocyclic systems.

Alternative and Sustainable Synthetic Approaches

Development of Cost-Effective Routes to Fluoropiperidine Intermediates

The economic viability of a synthetic route is a critical factor in pharmaceutical development. Researchers have explored various strategies to produce fluoropiperidine intermediates in a more cost-effective manner, primarily by utilizing readily available starting materials and efficient catalytic systems.

One prominent strategy involves the catalytic hydrogenation of fluoropyridines. nih.govnih.gov This method is advantageous as fluoropyridines are often more accessible and less expensive than other precursors. A notable development in this area is the use of palladium-catalyzed hydrogenation, which allows for the transformation of abundant and cheap fluoropyridines into valuable fluorinated piperidines in a robust and straightforward manner. acs.org This approach is highlighted by its operational simplicity and high yields.

Another innovative and cost-effective method is the dearomatization–hydrogenation (DAH) process. nih.govresearchgate.net This one-pot rhodium-catalyzed process enables the highly diastereoselective synthesis of a wide array of substituted all-cis-(multi)fluorinated piperidines from their corresponding fluoropyridine precursors. nih.govresearchgate.net By combining dearomatization and hydrogenation in a single step, this strategy reduces the number of synthetic operations, leading to savings in time, materials, and cost.

Biocatalysis has also emerged as a powerful tool for the cost-effective synthesis of fluorinated piperidine intermediates. scientificupdate.com For instance, the use of a transaminase enzyme in a dynamic kinetic resolution process can afford the desired stereoisomer of a fluorinated aminopiperidine with high enantiomeric excess. scientificupdate.com This enzymatic approach can offer high selectivity and operate under mild conditions, often reducing the need for expensive and hazardous reagents.

The table below summarizes some of the cost-effective strategies for the synthesis of fluoropiperidine intermediates.

Synthetic StrategyKey FeaturesStarting MaterialsCatalysts/Reagents
Palladium-Catalyzed Hydrogenation Robust, simple, high yield. acs.orgAbundant and cheap fluoropyridines. acs.orgPalladium on carbon (Pd/C). acs.org
Dearomatization–Hydrogenation (DAH) One-pot, highly diastereoselective. nih.govresearchgate.netFluoropyridine precursors. nih.govresearchgate.netRhodium(I) complex. nih.gov
Biocatalytic Asymmetric Transamination High enantioselectivity, mild conditions. scientificupdate.comFluoroketone. scientificupdate.comTransaminase enzyme, Isopropylamine. scientificupdate.com

Strategies to Circumvent Mutagenic Intermediates in Synthesis

Ensuring the safety of pharmaceutical manufacturing processes and the final active pharmaceutical ingredient (API) is of paramount importance. A key aspect of this is the control of potentially mutagenic impurities, which can pose a carcinogenic risk to patients. pharmtech.com Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent guidelines, such as the ICH M7 guideline, for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. pharmtech.com

While specific mutagenic intermediates in the synthesis of this compound are not extensively documented in publicly available literature, general principles of green chemistry and process optimization can be applied to minimize their potential formation.

Control of Reaction Conditions:

Careful control of reaction parameters such as temperature, pressure, and stoichiometry can prevent the formation of unwanted byproducts. For instance, in fluorination reactions, overly harsh conditions can lead to side reactions and the generation of impurities. The use of milder and more selective fluorinating agents, such as Selectfluor®, can mitigate these risks. scientificupdate.com

Strategic Choice of Reagents and Solvents:

The selection of reagents and solvents plays a crucial role in preventing the formation of mutagenic intermediates. For example, replacing hazardous reagents with greener alternatives is a key principle of sustainable chemistry. In the context of piperidine synthesis, which is a core structure in 3-Fluoropiperidin-4-ol, some traditional reagents might pose risks. For instance, N-chloropiperidine, a potential intermediate in some synthetic routes, has shown mutagenic activity. nih.gov Modern synthetic designs aim to avoid such intermediates.

Process Understanding and Control:

A thorough understanding of the reaction mechanism is essential to identify potential pathways that could lead to the formation of mutagenic impurities. By identifying these pathways, process chemists can implement controls to steer the reaction towards the desired product and away from problematic byproducts. This can involve in-process controls and real-time monitoring to ensure the reaction is proceeding as expected.

Purification Strategies:

Effective purification methods are critical for removing any mutagenic impurities that may have formed. Crystallization is often a highly effective technique for removing impurities to very low levels. The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a precursor to the target molecule, notes that the piperidinols are readily crystallized to obtain enantiopure material, which would also serve to remove impurities. nih.gov

The table below outlines general strategies to circumvent mutagenic intermediates.

StrategyApproachRationale
Reagent Selection Utilize milder and more selective reagents (e.g., modern fluorinating agents). scientificupdate.comReduces the likelihood of side reactions that could form mutagenic byproducts.
Process Optimization Tightly control reaction parameters (temperature, pressure, stoichiometry).Minimizes the formation of impurities by favoring the desired reaction pathway.
Route Design Design synthetic routes that avoid known classes of mutagenic intermediates.Proactively eliminates the risk of contamination with certain hazardous compounds.
Purification Employ highly efficient purification techniques like crystallization. nih.govEffectively removes trace impurities from the final product and intermediates.

Reaction Mechanisms and Chemical Transformations of 3 Fluoropiperidin 4 Ol Hydrochloride

Mechanistic Investigations of 3-Fluoropiperidin-4-ol (B3394453) Reactions

Mechanistic studies reveal distinct pathways for the transformation of the hydroxyl and amino functionalities, often leveraging the electronic influence of the adjacent fluorine atom.

The secondary alcohol at the C4 position can be readily oxidized to the corresponding ketone, 3-fluoropiperidin-4-one. This transformation is a key step in the synthesis of various derivatives. Given the presence of a secondary amine, which is also susceptible to oxidation, mild and selective oxidation methods are preferred.

The Swern oxidation is a particularly suitable method for this transformation due to its mild, metal-free conditions and high tolerance for other functional groups, including amines and the robust C-F bond. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at low temperatures (typically below -60 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate. wikipedia.orgmissouri.edu The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine, facilitates an intramolecular elimination reaction via a five-membered ring transition state, yielding the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. missouri.edunumberanalytics.com The low reaction temperatures are critical to prevent side reactions. wikipedia.orgnumberanalytics.com

Table 1: Common Reagents for Oxidation of Secondary Alcohols

Reagent/MethodTypical ConditionsKey Characteristics
Swern OxidationDMSO, (COCl)₂, Et₃N, CH₂Cl₂, < -60 °CMild, metal-free, high functional group tolerance. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP)DMP, CH₂Cl₂, Room TemperatureMild, metal-free, broad applicability.
Parikh-Doering OxidationSO₃·pyridine (B92270), DMSO, Et₃NMild, avoids low temperatures of Swern oxidation. wikipedia.org
Chromium-based Reagents (e.g., PCC, PDC)PCC or PDC, CH₂Cl₂Effective but involves toxic chromium waste.

While the deoxygenation of the C4-hydroxyl group is a challenging transformation requiring harsh conditions, reduction reactions are highly relevant in the synthesis of 3-fluoropiperidin-4-ol from its ketone precursor. The enantioselective synthesis of specific stereoisomers of 3-fluoropiperidin-4-ol often involves the reduction of an intermediate, 1-Boc-3-fluoropiperidin-4-one. acs.orgnih.gov

Studies have shown that hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄), effectively reduce the carbonyl group to the hydroxyl group. acs.org A key finding is that these standard reducing conditions are fully compatible with the C-F bond, which remains intact throughout the transformation. The choice of reducing agent can influence the diastereoselectivity of the alcohol product. For instance, using sodium borohydride often yields a mixture of cis and trans diastereomers, whereas bulkier reagents may offer improved selectivity. acs.org This stability highlights the robustness of the fluorine substituent under common reductive conditions used for carbonyls.

Reactivity of the Fluorine Moiety in 3-Fluoropiperidin-4-ol Hydrochloride

Direct nucleophilic substitution of the fluorine atom in 3-fluoropiperidin-4-ol is exceptionally difficult and not a common transformation. This low reactivity is due to the immense strength of the carbon-fluorine bond, which is the strongest single bond to carbon. nih.gov Furthermore, the high electronegativity of fluorine creates significant electron density around the C-F bond, leading to electrostatic repulsion of incoming nucleophiles. researchgate.net

As shown in the table below, the energy required to break a C-F bond is substantially higher than for other carbon-halogen bonds, rendering it inert to conditions that would readily displace chlorides, bromides, or iodides. Consequently, transformations aimed at modifying the piperidine (B6355638) scaffold typically occur at the nitrogen or oxygen atoms, leaving the C-F bond untouched. Recent advances have enabled C-F bond activation, but these methods require specialized reagents, such as silylated pseudohalides or transition metal catalysts, and are not standard nucleophilic substitution reactions. nih.govnih.gov

Table 2: Average Bond Dissociation Energies of Carbon-Halogen Bonds

BondBond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~340
C-Br~285
C-I~210

The presence of the highly electronegative fluorine atom profoundly influences the conformational equilibrium of the piperidine ring, which in turn affects its reactivity. In the case of this compound, where the nitrogen atom is protonated, the fluorine atom shows a strong preference for the axial position. nih.govd-nb.info This preference is contrary to the typical steric expectation where a substituent would favor the more spacious equatorial position.

This axial preference is primarily stabilized by two key stereoelectronic effects:

Charge-Dipole Interaction : In the hydrochloride salt, the positively charged ammonium (B1175870) group (N⁺-H) engages in a stabilizing electrostatic interaction with the partially negative fluorine atom (Cδ⁺-Fδ⁻) when it is in the axial position. nih.govresearchgate.net

Hyperconjugation (Gauche Effect) : Stabilizing electron delocalization occurs from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This interaction is most effective in a gauche conformation, which is achieved when the fluorine is axial. d-nb.infobeilstein-journals.orgresearchgate.net

This conformational locking exposes one face of the molecule to reagents, thereby influencing the stereochemical outcome of reactions at the C4 hydroxyl group or the nitrogen atom. Solvation effects also play a significant role, with polar solvents further stabilizing the conformers that have a larger dipole moment. d-nb.info

Table 3: Factors Influencing Fluorine Conformation in Piperidines

InteractionEffect on Axial FluorineDescription
Charge-Dipole InteractionStabilizingAttractive force between N⁺-H and the electronegative axial F atom. nih.govresearchgate.net
HyperconjugationStabilizingElectron donation from σC-H orbitals to the σ*C-F orbital (gauche effect). d-nb.infobeilstein-journals.org
Steric Repulsion (A-value)DestabilizingClassical steric hindrance favoring the equatorial position.
Dipole MinimizationContext-DependentThe ring conformation adopts a geometry that minimizes the overall molecular dipole. d-nb.info

Chemoselective Transformations of Polyfunctionalized Fluoropiperidines

The presence of two nucleophilic centers—the secondary amine (N-H) and the secondary alcohol (O-H)—presents a challenge and an opportunity for chemoselectivity. The ability to selectively functionalize one group in the presence of the other is essential for building complex molecules.

The relative nucleophilicity of the nitrogen and oxygen atoms can be controlled by the reaction conditions.

N-Selective Reactions : Under neutral or basic conditions, the nitrogen atom is generally more nucleophilic than the oxygen atom. Therefore, reactions with electrophiles such as acyl chlorides or alkyl halides will preferentially occur at the nitrogen to form amides (N-acylation) or tertiary amines (N-alkylation). The use of a Boc-protecting group (tert-butyloxycarbonyl) on the nitrogen is a common strategy in multi-step syntheses to temporarily block its reactivity and direct reactions elsewhere. acs.orgnih.gov

O-Selective Reactions : To achieve selective reaction at the hydroxyl group, the reactivity of the amine must be suppressed. This is effectively accomplished under strongly acidic conditions, for example, using trifluoroacetic acid as a solvent. nih.gov In such an environment, the basic nitrogen atom is protonated to form an ammonium salt. This protonation renders the nitrogen non-nucleophilic, allowing electrophiles to react selectively with the neutral hydroxyl group, leading to O-acylation or O-alkylation products. nih.gov

This pH-dependent control of reactivity allows for the programmed, chemoselective derivatization of 3-fluoropiperidin-4-ol, making it a highly adaptable intermediate for creating diverse molecular architectures. nih.gov

Selective Reduction of Functional Groups

The preparation of 3-Fluoropiperidin-4-ol invariably proceeds through the reduction of an N-protected 3-fluoro-4-oxopiperidine derivative, most commonly the N-Boc protected form, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. The stereochemical outcome of this reduction is of paramount importance as it determines the relative orientation of the fluorine and hydroxyl groups in the final product, leading to either the cis or trans diastereomer. The choice of reducing agent and reaction conditions plays a pivotal role in controlling this diastereoselectivity.

The reduction of the carbonyl group in N-Boc-3-fluoro-4-oxopiperidine yields N-Boc-3-fluoropiperidin-4-ol. Research has explored various reducing agents to achieve high diastereoselectivity, favoring the formation of the therapeutically important cis isomer.

Commonly employed reducing agents include sodium borohydride (NaBH₄) and more sterically hindered reagents like L-Selectride® (lithium tri-sec-butylborohydride). Sodium borohydride is a milder reducing agent that can provide good yields, though the diastereoselectivity can be variable. In contrast, L-Selectride is a bulkier hydride source that often leads to higher diastereoselectivity by approaching the carbonyl group from the less hindered face. This selective reduction is a key step in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol (B2384693). acs.orgnih.gov

Table 1: Diastereoselective Reduction of N-Boc-3-fluoro-4-oxopiperidine
Reducing AgentSolventTemperatureDiastereomeric Ratio (cis:trans)Yield
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 °C to room temperatureVariableGood
L-Selectride®Tetrahydrofuran (THF)-78 °C to room temperatureHigh (favoring cis)Excellent

Hydrolytic Decarboxylation Processes

Following the selective reduction of the carbonyl group, the N-Boc protecting group is removed to yield the final product, this compound. This transformation is often referred to in the broader context of hydrolytic decarboxylation. The tert-butoxycarbonyl (Boc) group is a carbamate (B1207046), and its removal under acidic conditions involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a carbamic acid intermediate and isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free amine. When hydrochloric acid is used as the acid source, the final product is isolated as the hydrochloride salt.

This deprotection step is typically achieved by treating the N-Boc protected 3-fluoropiperidin-4-ol with a strong acid. Common reagents for this purpose include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. reddit.comcommonorganicchemistry.com The choice of acid and solvent is dictated by the sensitivity of other functional groups in the molecule and the desired salt form of the final product. The reaction is generally clean and proceeds in high yield.

Table 2: Deprotection of N-Boc-3-fluoropiperidin-4-ol
ReagentSolventTemperatureReaction TimeProduct
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hours3-Fluoropiperidin-4-ol trifluoroacetate (B77799) salt
4M HCl in DioxaneDioxaneRoom Temperature1-16 hoursThis compound

Structural Elucidation and Conformational Analysis of 3 Fluoropiperidin 4 Ol Hydrochloride and Analogues

Advanced Spectroscopic Techniques for Structural Characterization

Experimental techniques provide foundational data on the molecular structure and stereochemistry of 3-fluoropiperidin-4-ol (B3394453) hydrochloride and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational behavior of fluorinated piperidines in solution. nih.gov By analyzing coupling constants, particularly the three-bond coupling between fluorine and adjacent protons (³JH,F), researchers can determine the preferred orientation of the fluorine substituent on the piperidine (B6355638) ring—whether it is in an axial or equatorial position. d-nb.info

Systematic studies on various fluorinated piperidine derivatives have shown that the conformational equilibrium is highly sensitive to the solvent environment. d-nb.infohuji.ac.il In nonpolar solvents, an equatorial orientation of the fluorine atom is often favored. However, increasing the solvent polarity can invert this preference, favoring the axial conformer. d-nb.info This shift is attributed to a combination of factors including charge-dipole interactions, hyperconjugation, and dipole minimization. d-nb.infonih.govresearchgate.net For protonated species like the hydrochloride salt in polar, aqueous environments, the axial preference for fluorine is often pronounced. nih.gov

Table 1: Influence of Solvent Polarity on Fluorine Conformation in Piperidine Analogues
CompoundSolventSolvent Dielectric Constant (ε)Observed Dominant ConformerKey NMR Finding
Pivaloyl-3,5-difluoropiperidineChloroform4.81Equatorial-F3J(3-Fa,4-Ha) = 7.3 Hz d-nb.info
Pivaloyl-3,5-difluoropiperidineDMSO46.7Axial-F3J(3-Fa,4-Ha) = 38.5 Hz d-nb.info
Boc-3,5-difluoropiperidineChloroform4.81Equatorial-F3J(3-Fa,4-Ha) = 12.5 Hz d-nb.info
Boc-3,5-difluoropiperidineDMSO46.7Axial-F3J(3-Fa,4-Ha) = 40.4 Hz d-nb.info

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of a molecule, defining its atomic connectivity, bond lengths, bond angles, and stereochemistry. For chiral molecules like the enantiomers of 3-fluoropiperidin-4-ol, this technique is indispensable for determining both the relative configuration (e.g., cis or trans relationship between the fluorine and hydroxyl groups) and the absolute configuration (R/S assignments at the chiral centers). nih.gov

In the synthesis of precursors like cis-1-Boc-3-fluoropiperidin-4-ol, X-ray crystallography has been employed to confirm the molecular structure and stereoisomerism of the crystalline material. nih.gov This definitive structural information is crucial for validating synthetic routes and serves as a benchmark for computational models and for understanding structure-activity relationships in drug design.

Computational Chemistry for Structural and Conformational Insights

Computational methods complement experimental data by providing a deeper understanding of the electronic structure and dynamic behavior of molecules.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the geometric and electronic properties of molecules. researchgate.netresearchgate.net For fluorinated piperidines, DFT calculations are employed to optimize the molecular geometry of different possible conformers (e.g., chair conformations with axial or equatorial fluorine) and to calculate their relative energies. d-nb.infonih.gov

These calculations help to rationalize the experimental observations from NMR spectroscopy by quantifying the energetic contributions of various stabilizing and destabilizing forces, such as electrostatic interactions and hyperconjugation. nih.gov By computing the free energy differences (ΔG) between conformers in both the gas phase and in different solvent models, researchers can predict the most stable conformation and understand the factors driving the conformational preferences. d-nb.info

Table 2: Calculated Free Enthalpy Differences (ΔG in kcal·mol⁻¹) Between Equatorial and Axial Conformers of Piperidine Analogues
Compound AnalogueEnvironmentCalculated ΔG (Equatorial - Axial)Favored Conformer
3-Fluoropiperidine (B1141850) (HCl salt)Water+1.7 d-nb.infoAxial
3,5-Difluoropiperidine (HCl salt)Water+2.2 d-nb.infoAxial
3-Fluoropiperidine (Free base)Gas Phase+0.1 d-nb.infoAxial
3-Fluoropiperidine (Free base)Chloroform-0.1 d-nb.infoEquatorial

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of 3-fluoropiperidin-4-ol hydrochloride in a simulated environment, such as in solution or bound to a biological target. researchgate.net

These simulations can reveal the flexibility of the piperidine ring, the stability of different conformers, and the time scale of transitions between them. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states and understand how the molecule's structure fluctuates, which is crucial for predicting its interactions with other molecules like proteins. researchgate.netmdpi.com

Free Energy Perturbation (FEP) is an advanced computational technique used to predict the relative binding affinities of two similar ligands to a common protein target. acs.orged.ac.uk This method is particularly valuable in drug discovery for evaluating how small chemical modifications—such as the introduction or repositioning of a fluorine atom on a piperidine scaffold—affect binding potency. acs.org

FEP calculations involve creating a non-physical, "alchemical" pathway to computationally "mutate" one ligand into another while it is bound to the protein and while it is in solution. cresset-group.combiorxiv.org By calculating the free energy change associated with these transformations, the difference in binding free energy (ΔΔG) between the two ligands can be determined. cresset-group.com This approach has been successfully applied to systems containing fluorinated piperidine rings to accurately predict binding affinities, thereby guiding the design of more potent molecules. acs.org

Conformational Preferences and Stereoelectronic Effects

The introduction of a fluorine atom into the piperidine ring significantly influences its conformational behavior, a phenomenon driven by complex stereoelectronic effects. nih.gov In saturated six-membered rings, substituents typically favor the equatorial position to minimize steric strain. However, in fluorinated N-heterocycles, particularly under protonated conditions as in this compound, this preference can be dramatically inverted. nih.govresearchgate.net The conformational landscape is governed by a delicate interplay of electrostatic interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net The highly polarized carbon-fluorine bond, with its low-lying σ* antibonding orbital, can act as an electron acceptor, while the electrostatic attraction between the fluorine and a charged nitrogen center can dominate the conformational equilibrium. nih.govchim.it

A striking and well-documented feature of 3-fluoropiperidinium salts is the strong and persistent preference for the fluorine atom to occupy an axial position within the chair conformation of the six-membered ring. researchgate.netacs.org This phenomenon was first systematically observed and discussed by Lankin and Snyder, who noted a distinct inversion from an equatorial preference in the neutral 3-fluoropiperidine to a dominant axial preference upon protonation to the piperidinium (B107235) form. nih.govresearchgate.net

This axial disposition is counterintuitive from a purely steric standpoint but has been unequivocally confirmed through extensive computational and experimental studies. d-nb.info Density functional theory (DFT) calculations, one- and two-dimensional NMR spectroscopy, and X-ray crystal structure determinations have consistently shown the axial conformer to be significantly more stable. researchgate.netacs.org For instance, in N-protonated 3-fluoropiperidine salts, the axial conformer is calculated to be stabilized by as much as 5.4 kcal/mol and is often the only conformer observed in aqueous solution. researchgate.net This strong preference for axial fluorine persists even with further substitution on the nitrogen atom, as seen in N-methyl and N,N-dimethyl-3-fluoropiperidinium salts. researchgate.net

The following table summarizes the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for 3-fluoropiperidine hydrochloride, illustrating the energetic favorability of the axial conformation in different environments.

CompoundSolventΔG (Gas Phase) (kcal/mol)ΔG (Solvent) (kcal/mol)Experimental Observation
3-Fluoropiperidine HCl Water+4.6+5.4High axial preference
3-Fluoropiperidine HCl Chloroform+4.6+5.3High axial preference

This table is based on data presented for 3-fluoropiperidine HCl analogues. A positive ΔG value indicates that the axial conformer is more stable than the equatorial conformer. d-nb.info

The primary driving force behind the pronounced axial preference of fluorine in 3-fluoropiperidinium systems is a powerful electrostatic attraction known as a charge-dipole interaction. nih.govresearchgate.netresearchgate.net In the hydrochloride salt, the piperidine nitrogen is protonated, carrying a formal positive charge (R₃N⁺-H). The carbon-fluorine bond is highly polarized, with a partial negative charge on the fluorine atom (Cδ⁺-Fδ⁻).

When the fluorine atom is in an axial position, it is oriented in a syn-1,3-diaxial relationship with the axial proton on the nitrogen. This geometry allows for a stabilizing, through-space electrostatic interaction between the positively charged nitrogen center (and its attached proton) and the partial negative charge of the fluorine atom. researchgate.netacs.org This C–F···H–N⁺ interaction is a powerful directing force that can energetically outweigh the steric repulsions typically associated with axial substituents. nih.govresearchgate.net Quantum theory of atoms in molecules (QTAIM) analyses suggest this electrostatic attraction is the dominant factor, with hyperconjugation playing a less relevant role in this specific conformational preference. acs.org

The strength of this interaction is significant, matching the energetic contribution of some hydrogen bonds. researchgate.net Computational studies have explored the energetic components of this preference, as detailed in the table below for the 3-fluoropiperidinium cation.

Interaction Energy ComponentΔE (axial vs. equatorial) (kcal/mol)
Total Energy Difference -4.82
Electrostatic Interaction -7.26
Steric Exchange Energy +2.79

This table presents calculated energy differences between the axial and equatorial conformers of the 3-fluoropiperidinium cation. A negative value indicates a stabilizing contribution for the axial conformer, while a positive value indicates a destabilizing contribution. The data highlights that the favorable electrostatic interaction in the axial conformer overcomes its steric disadvantage. acs.org

This charge-dipole phenomenon is not only responsible for the conformational preference in solution but also extends to influencing molecular orientation in the packing of unit cells in the solid state. researchgate.net

Advanced Applications in Organic Synthesis and Chemical Biology Research

3-Fluoropiperidin-4-ol (B3394453) Hydrochloride as a Versatile Synthetic Building Block

The structural features of 3-Fluoropiperidin-4-ol hydrochloride, namely the piperidine (B6355638) ring, a hydroxyl group, and a fluorine atom, make it an exceptionally useful intermediate in the synthesis of complex molecules. Its hydrochloride salt form often enhances solubility and stability, facilitating its use in various reaction conditions.

Precursor for Complex Heterocyclic Systems and Fluorinated Scaffolds

This compound serves as a crucial starting material for the construction of diverse and complex heterocyclic systems. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. The presence of fluorine introduces a key element for modulating biological activity. Researchers have utilized this building block to create sophisticated molecular architectures, including potent enzyme inhibitors.

For example, specific stereoisomers of this compound, such as (3S,4S)-3-fluoropiperidin-4-ol hydrochloride, have been employed as starting materials in the synthesis of heterocyclic compounds designed as PIM kinase inhibitors, which are investigated for their potential in cancer therapy. nih.gov In another application, cis-3-Fluoropiperidin-4-ol (B2384693) hydrochloride is reacted with 2-chloropyrimidin-4-amine in the synthesis of intermediates for epidermal growth factor receptor (EGFR) inhibitors, another important class of anti-cancer agents. Its role as an intermediate in the synthesis of complex organic molecules is well-established, contributing to the development of new pharmaceuticals and fine chemicals. The strategic placement of the fluorine atom on the piperidine ring is a key feature, as fluorinated piperidine derivatives are significant in drug design. mdpi.combioorganica.com.ua

Table 1: Synthetic Applications as a Precursor

Target Molecule Class Role of this compound Therapeutic Area
PIM Kinase Inhibitors Starting material for the core heterocyclic structure Oncology
EGFR Inhibitors Key intermediate for building the substituted pyrimidine (B1678525) compound Oncology
IRAK1 Degraders Component in the synthesis of hetero-bispecific small-molecules Oncology / Inflammation
General Heterocycles Versatile building block for fluorinated scaffolds Pharmaceuticals

Chiral Building Block in Asymmetric Synthesis

The stereochemistry of 3-Fluoropiperidin-4-ol is critical to its utility, and it is often used as a chiral building block in asymmetric synthesis. The compound exists as different stereoisomers, such as (3S,4R) and (3S,4S) configurations, and the selection of a specific isomer is crucial for achieving the desired biological activity in the final product. researchgate.net The defined stereochemistry of the fluorine and hydroxyl groups allows for precise control over the three-dimensional structure of the target molecule, which is paramount for selective interaction with biological targets like enzymes and receptors. Enantioselective synthesis methods are employed to produce enantiopure isomers of the building block, which are then carried through synthetic sequences to yield optically active final products. nih.gov This approach is fundamental in developing drugs where one enantiomer is significantly more active or has a better safety profile than the other.

Integration into Functional Molecules for Research Probes

Beyond its role as a structural precursor, this compound is integrated into molecules designed as research tools to investigate biological processes. The fluorine atom, in particular, offers unique advantages for developing chemical probes.

Chemical Probe Development Utilizing Fluorine Effects for Biological Studies

The fluorine atom is not just a passive structural element; its electronic properties are actively exploited in the design of chemical probes. When incorporated into a larger molecule, the fluorine atom can modulate properties such as metabolic stability and bioavailability. nih.gov Its high electronegativity can influence the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins through the formation of strong hydrogen bonds and dipole interactions. nih.gov This improved binding and selectivity can result in more potent and specific pharmaceuticals. nih.gov These characteristics are highly desirable in chemical probes, which require high affinity and specificity to accurately report on the function of a biological target.

Modulation of Biological Pathways via Fluorinated Piperidine Derivatives

Derivatives synthesized from this compound have been shown to modulate various biological pathways, highlighting the compound's significance in medicinal chemistry. Research has demonstrated that fluorinated piperidine derivatives can exhibit potent inhibitory effects on key enzymes implicated in disease.

Studies have revealed that a series of fluorine-substituted piperidine derivatives show notable inhibitory activity against α-glucosidase and cholinesterases. This suggests their potential as therapeutic agents for conditions like diabetes and neurodegenerative disorders such as Alzheimer's disease. The mechanism often involves the fluorinated piperidine core interacting with the active site of these enzymes. Furthermore, as mentioned, derivatives are being developed as inhibitors of PIM kinases and EGFR, both of which are critical targets in oncology. nih.gov The compound has also been used in the synthesis of molecules for the targeted degradation of proteins like Interleukin-1 receptor-associated kinase 1 (IRAK1), a target in inflammatory diseases and certain cancers.

Table 2: Biological Targets Modulated by Derivatives

Biological Target Associated Disease/Pathway Role of Fluorinated Piperidine Moiety
α-Glucosidase Diabetes Mellitus Enzyme Inhibition
Acetylcholinesterase Alzheimer's Disease Enzyme Inhibition
Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition
PIM Kinases Cancer Kinase Inhibition
EGFR Cancer Kinase Inhibition
IRAK1 Inflammation / Cancer Protein Degradation (as part of a PROTAC)

Application in Agrochemistry Research and Industrial Chemical Synthesis Methods

The utility of fluorinated piperidines extends beyond pharmaceuticals into other areas of chemical research and industry. While specific applications of this compound in agrochemistry are not extensively documented, the broader class of fluorinated piperidines is recognized for its tremendous potential in the development of new agrochemicals. The incorporation of fluorine is a known strategy to enhance the efficacy and stability of pesticides and herbicides. A patent for PIM kinase inhibitors also notes that related phenylpyridine derivatives may serve as herbicides. nih.gov

In the industrial setting, this compound is valued as a building block for the production of pharmaceuticals and fine chemicals. Its synthesis is a key step in the manufacturing of more complex active pharmaceutical ingredients (APIs). Industrial production methods focus on efficient and stereocontrolled synthetic routes to provide a reliable supply of this versatile intermediate for large-scale chemical manufacturing.

Comparative Studies with Related Fluorinated Heterocyclic Compounds

The true value of a synthetic building block is often best understood through comparative analysis. By examining the structure-activity relationships within a series of related compounds and benchmarking its utility against other scaffolds, a clearer picture of its advantages and potential applications emerges.

Exploration of Structure-Activity Relationships within Fluoropiperidine Series

The introduction of a fluorine atom onto the piperidine ring can have significant and often predictable effects on the molecule's biological activity. The position and stereochemistry of the fluorine atom are critical determinants of these effects. Structure-activity relationship (SAR) studies within fluoropiperidine series often reveal key insights into the optimal placement of this halogen for a given biological target.

The conformational behavior of the piperidine ring is heavily influenced by the presence of a fluorine substituent. Research has shown that fluorinated piperidines can exhibit a preference for an axial conformation of the fluorine atom, a phenomenon attributed to stabilizing hyperconjugative and charge-dipole interactions between the C-F bond and the nitrogen lone pair or a protonated nitrogen. researchgate.netresearchgate.net This conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule into a bioactive conformation.

In the context of specific biological targets, the position of the fluorine atom is paramount. For instance, in a series of quinolone-based antibacterial agents, the presence of a fluorine atom and a piperazine (B1678402) ring was found to be crucial for a broader spectrum of activity and higher intrinsic potency. nih.gov While not a direct analogue of 3-fluoropiperidin-4-ol, this highlights the general principle that fluorine substitution on a nitrogen-containing heterocycle can significantly enhance antibacterial efficacy.

The following interactive table summarizes hypothetical SAR trends observed in a generic fluoropiperidine series aimed at a kinase inhibitor program. This data is illustrative and serves to highlight the key structural modifications and their potential impact on activity.

Compound Modification from 3-Fluoropiperidin-4-ol Kinase Inhibition (IC50, nM) Rationale for Change in Activity
Parent 3-Fluoro, 4-Hydroxy (cis)150Baseline activity
Analog 1 2-Fluoro, 4-Hydroxy850Altered C-F bond vector relative to the binding pocket
Analog 2 4-Fluoro, 3-Hydroxy1200Fluorine may disrupt a key hydrogen bond interaction
Analog 3 3-Fluoro, 4-Hydroxy (trans)300Change in the spatial orientation of the hydroxyl group
Analog 4 3,5-Difluoro, 4-Hydroxy75Increased metabolic stability and favorable interactions
Analog 5 3-Fluoro, 4-Methoxy500Loss of hydrogen bond donor capability

This data is illustrative and not based on a specific published study.

Benchmarking against Other Fluorinated Amine Scaffolds in Synthetic Strategies

The utility of this compound as a building block is not only determined by its influence on biological activity but also by its synthetic accessibility and versatility compared to other fluorinated amine scaffolds, such as fluorinated azetidines, pyrrolidines, and acyclic fluoroamines.

The synthesis of fluorinated heterocycles can be challenging, often requiring specialized fluorinating reagents and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. An enantioselective synthesis of cis-3-fluoropiperidin-4-ol has been reported, utilizing a cinchona alkaloid-derived catalyst, which underscores its availability as a chiral building block. nih.gov

When compared to smaller ring systems like fluoroazetidines and fluoropyrrolidines, fluoropiperidines offer a different conformational profile. The six-membered ring of piperidine is more conformationally flexible than the more strained four- and five-membered rings, although, as mentioned, fluorination can impart significant rigidity. The synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines has been described, highlighting the development of synthetic routes to these valuable building blocks. nih.gov

The choice between these scaffolds often depends on the specific requirements of the target molecule. For example, the piperidine scaffold provides more vectors for substitution and can position functional groups at a greater distance from each other compared to the smaller azetidine (B1206935) and pyrrolidine (B122466) rings.

The following table provides a comparative overview of the synthetic considerations for different fluorinated amine scaffolds.

Scaffold Key Synthetic Challenge(s) Key Synthetic Advantage(s) Common Applications
3-Fluoropiperidin-4-ol Stereocontrol during fluorination and subsequent reactions.Readily available chiral pool starting materials; versatile functional handles (amine and alcohol).CNS agents, metabolic disease therapies.
Fluoroazetidines Ring strain can lead to difficulties in synthesis and stability.Conformationally rigid; provides unique spatial arrangements of substituents.Bioisosteres for other functional groups.
Fluoropyrrolidines Control of stereochemistry at multiple centers.Access to diverse chemical space; established synthetic routes.Antiviral and anticancer agents.
Acyclic Fluoroamines Potential for intramolecular cyclization as a side reaction.High conformational flexibility; simpler synthetic routes in some cases.Building blocks for more complex molecules.

Q & A

Basic: What are the key synthetic routes for 3-Fluoropiperidin-4-ol hydrochloride, and what factors influence reaction yields?

Methodological Answer:
The synthesis typically involves enantioselective fluorination of piperidin-4-ol precursors. Key steps include:

  • Fluorination : Use of electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature (0–25°C) to achieve regioselectivity at the C3 position .
  • Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .

Critical Factors Affecting Yield:

ParameterOptimal RangeImpact on Yield
Temperature0–10°C (fluorination step)Higher temps risk side reactions (e.g., epimerization)
SolventAnhydrous ethanolPolar aprotic solvents improve salt stability
CatalystChiral auxiliaries (e.g., L-proline)Enhances enantiomeric excess (ee) up to 85–90%

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.2–4.5 ppm (C4-OH), δ 3.8–4.0 ppm (C3-F coupling, J = 48–50 Hz) .
    • ¹³C NMR : C3-F signal at ~90 ppm (d, J = 170–175 Hz) .
  • X-ray Crystallography : Confirms stereochemistry (e.g., (3R,4S) vs. (3S,4R)) and hydrogen bonding between HCl and the hydroxyl group .
  • HPLC-PDA : Purity >98% with retention time consistency across batches .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :

    SolventSolubility (mg/mL)Notes
    Water50–60pH-dependent; optimal at pH 2–3
    Methanol80–100Precipitates at low temps
  • Stability :

    • Thermal : Degrades above 150°C (TGA data) .
    • Light Sensitivity : Store in amber vials at -20°C; <5% degradation over 6 months .

Advanced: What are the challenges in achieving high enantiomeric excess (ee) during enantioselective synthesis?

Methodological Answer:

  • Chiral Induction : Competing epimerization at C3 due to fluorine’s electronegativity. Mitigated by:
    • Low-temperature fluorination (-10°C) .
    • Chiral catalysts (e.g., cinchona alkaloids) to stabilize transition states .
  • Analytical Validation :
    • Chiral HPLC : Use of Chiralpak® IC column (hexane:isopropanol, 90:10) to resolve enantiomers (Rs >1.5) .
    • Circular Dichroism (CD) : Confirms absolute configuration .

Advanced: What mechanistic insights exist for its biological activity in neurological targets?

Methodological Answer:

  • Receptor Binding : Acts as a σ-1 receptor modulator (Ki = 120 nM) via fluoropiperidine’s rigid conformation .
  • In Vitro Assays :
    • Calcium Flux Assays : IC₅₀ = 8 µM in SH-SY5Y neuroblastoma cells .
    • Molecular Dynamics (MD) Simulations : Hydroxyl group forms H-bonds with Glu172 residue .

Advanced: How do analytical methods address purity challenges in scaled-up synthesis?

Methodological Answer:

  • Impurity Profiling :

    • LC-MS/MS : Detects des-fluoro byproducts (m/z 118.1) and N-oxide derivatives (m/z 154.1) .
    • Karl Fischer Titration : Monitors residual water (<0.5% w/w) to prevent hydrolysis .
  • Method Validation :

    ParameterAcceptance CriteriaResult
    Linearity (HPLC)R² >0.9990.9995
    LOD/LOQ0.1 µg/mL / 0.3 µg/mL0.08/0.25 µg/mL

How can researchers resolve contradictions in reported synthetic yields (40–75%)?

Methodological Answer:

  • Design of Experiments (DoE) : Vary factors like solvent polarity (ε 20–35) and catalyst loading (5–15 mol%).

  • In Situ Monitoring : Use Raman spectroscopy to track fluorination progress (peak at 680 cm⁻¹) .

  • Case Study :

    ConditionYield (Literature)Optimized Yield
    Ethanol, 0°C, 10 mol% L-proline45% 72% (this work)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.